molecular formula C8H15NO4 B558420 Boc-Glycine methyl ester CAS No. 31954-27-5

Boc-Glycine methyl ester

Cat. No.: B558420
CAS No.: 31954-27-5
M. Wt: 189.21 g/mol
InChI Key: PHUZOEOLWIHIKH-UHFFFAOYSA-N
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Description

Boc-Glycine methyl ester, also known as N-(tert-butoxycarbonyl)glycine methyl ester, is an organic compound widely used in organic synthesis. It is a white crystalline solid that serves as a protecting group for amino acids, particularly in peptide synthesis. The Boc (tert-butoxycarbonyl) group is used to protect the amino function, facilitating various chemical reactions without interference from the amino group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-Glycine methyl ester can be synthesized through the reaction of glycine methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The general reaction is as follows:

Glycine methyl ester hydrochloride+Boc2O+BaseBoc-Glycine methyl ester+By-products\text{Glycine methyl ester hydrochloride} + \text{Boc2O} + \text{Base} \rightarrow \text{this compound} + \text{By-products} Glycine methyl ester hydrochloride+Boc2O+Base→Boc-Glycine methyl ester+By-products

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are added in a controlled manner, and the reaction mixture is continuously monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Boc-Glycine methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The Boc group can be removed under acidic conditions, yielding glycine methyl ester.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using trifluoroacetic acid in dichloromethane.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Scientific Research Applications

Peptide Synthesis

Key Building Block
Boc-glycine methyl ester serves as a crucial building block in peptide synthesis. It is often employed in the formation of complex peptide structures, which are essential for pharmaceutical applications. The Boc protecting group allows for selective reactions during peptide assembly, facilitating the formation of various sequences and structures necessary for biological activity .

Case Study: Tripeptide Synthesis
In a study involving the synthesis of tripeptides, this compound was coupled with other amino acid derivatives using coupling agents like EDC.HCl and HOBt. This method demonstrated effective yields and purity, showcasing its utility in constructing biologically relevant peptides .

Drug Development

Prodrug Formation
this compound plays a significant role in drug development, particularly in designing prodrugs that enhance bioavailability and therapeutic efficacy. By modifying the pharmacokinetic properties of active compounds, researchers can improve their absorption and distribution within biological systems .

Example: Pregabalin Synthesis
The compound has been utilized in synthesizing Pregabalin, an anticonvulsant medication. The methyl ester form facilitates subsequent chemical transformations that lead to the active pharmaceutical ingredient .

Bioconjugation

Targeted Therapies
In bioconjugation processes, this compound is used to attach biomolecules to surfaces or other molecules. This application is critical for developing targeted therapies that require precise delivery mechanisms to specific cells or tissues .

Research Example
Studies have shown that bioconjugates formed using this compound can effectively enhance the targeting ability of therapeutic agents, improving their efficacy against diseases such as cancer .

Research in Neuroscience

Neurotransmitter Studies
this compound is utilized in neuroscience research to investigate neurotransmitter functions, particularly those related to glycine receptors. This research helps advance the understanding of neurological disorders and potential therapeutic interventions .

Analytical Chemistry

Reagent in Analytical Techniques
In analytical chemistry, this compound is employed as a reagent for various techniques aimed at identifying and quantifying amino acids in complex mixtures. Its stability and reactivity make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry .

Application Area Details
Peptide Synthesis Key building block for constructing peptides; used with coupling agents for effective synthesis
Drug Development Involved in prodrug formation; enhances bioavailability of drugs like Pregabalin
Bioconjugation Facilitates attachment of biomolecules for targeted therapies
Neuroscience Research Aids studies on neurotransmitter functions related to glycine receptors
Analytical Chemistry Used as a reagent for identifying and quantifying amino acids

Mechanism of Action

The primary function of Boc-Glycine methyl ester is to protect the amino group during chemical reactions. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions. This selective protection and deprotection mechanism allows for the sequential synthesis of peptides and other complex molecules. The molecular targets and pathways involved are primarily related to the protection and deprotection of amino groups in various synthetic processes .

Comparison with Similar Compounds

  • N-(tert-butoxycarbonyl)alanine methyl ester
  • N-(tert-butoxycarbonyl)valine methyl ester
  • N-(tert-butoxycarbonyl)leucine methyl ester

Comparison: Boc-Glycine methyl ester is unique due to its simplicity and versatility in peptide synthesis. Compared to other Boc-protected amino acid esters, it offers a straightforward synthesis route and is widely used as a standard protecting group in organic synthesis. Its stability under basic conditions and ease of removal under acidic conditions make it a preferred choice for many synthetic applications .

Biological Activity

Boc-Glycine methyl ester (N-Boc-glycine methyl ester) is a derivative of glycine that has garnered interest in various fields, particularly in medicinal chemistry and peptide synthesis. This article provides a comprehensive overview of its biological activities, synthesis methods, and potential applications based on diverse research findings.

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protective group on the amino group of glycine, along with a methyl ester at the carboxylic acid end. This compound can be synthesized through various methods, including:

  • Direct Esterification : Glycine is reacted with methanol in the presence of an acid catalyst to form the methyl ester.
  • Boc Protection : The amino group can be protected using Boc anhydride, which is a common strategy in peptide synthesis to prevent unwanted reactions during coupling steps.

The synthesis can be summarized as follows:

Glycine+Boc anhydrideBoc Gly+Methanol\text{Glycine}+\text{Boc anhydride}\rightarrow \text{Boc Gly}+\text{Methanol}

Biological Activities

This compound exhibits several biological activities that make it a valuable compound in research and therapeutic applications:

1. Antimicrobial Activity

Research has demonstrated that derivatives of glycine, including this compound, possess antimicrobial properties. In a study involving conjugates of Boc-Glycine with antibiotics, the compound showed enhanced activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

2. Radical Scavenging

The radical scavenging ability of this compound has been evaluated in vitro. It has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases. The compound's efficacy was measured using DPPH and ABTS assays, indicating significant radical scavenging activity .

3. Peptide Synthesis

This compound is widely used as a building block in peptide synthesis. Its protective group allows for selective coupling reactions without interfering with other functional groups. This property is crucial for synthesizing complex peptides and proteins .

Case Study 1: Antimicrobial Conjugates

In a study focused on the synthesis of Boc-Gly-Phe-Gly conjugates with norfloxacin, researchers found that these compounds exhibited improved antimicrobial activity compared to their parent antibiotics alone. The study highlighted the role of Boc-Glycine in enhancing drug delivery and bioactivity .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant properties of this compound in various biological models. The results indicated that the compound significantly reduced oxidative damage in cellular systems, suggesting its potential use in formulations aimed at reducing oxidative stress .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEnhanced activity against pathogens
Radical ScavengingSignificant antioxidant activity
Peptide SynthesisEffective building block for peptides

Q & A

Basic Research Questions

Q. How can Boc-glycine methyl ester synthesis be optimized to improve yield and purity?

  • Methodology : Utilize factorial experimental designs (e.g., Taguchi method) to systematically evaluate parameters such as reaction temperature, catalyst type (acid/base), solvent polarity, and molar ratios. For example, orthogonal arrays (L9) reduce experimental runs while identifying dominant factors like catalyst concentration . Gas chromatography (GC) or HPLC should validate purity, referencing retention times against standards. Ensure reproducibility by documenting solvent drying and inert atmosphere conditions .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodology : Combine 1^1H/13^13C NMR to confirm esterification (e.g., methyl ester peak at ~3.6 ppm) and Boc-protection (tert-butyl signals at ~1.4 ppm). IR spectroscopy verifies carbonyl stretching (~1740 cm1^{-1} for ester). For ambiguous results, high-resolution mass spectrometry (HRMS) resolves molecular ion discrepancies. Cross-reference with literature data for known analogs to validate structural assignments .

Q. How should this compound be handled to prevent degradation during storage?

  • Methodology : Store under anhydrous conditions (desiccator with silica gel) at -20°C to minimize hydrolysis. Monitor stability via periodic TLC or NMR. Avoid prolonged exposure to acidic/basic environments, as Boc groups are labile under such conditions. Use freshly distilled solvents (e.g., DCM) for reactions to eliminate trace moisture .

Advanced Research Questions

Q. How do transport phenomena (e.g., diffusion) influence reaction kinetics in solid-phase peptide synthesis using this compound?

  • Methodology : Measure diffusion coefficients (DD) using pulsed-field gradient NMR or fluorescence recovery after photobleaching (FRAP). Compare DD values in solution (e.g., 9.8 × 106^{-6} cm2^2/s in DMF) versus resin-bound systems (e.g., 3.6 × 106^{-6} cm2^2/s in J-OH resin). Model mass transfer limitations using Fick’s law to optimize coupling times and resin swelling .

Q. How can contradictory data on this compound reactivity in different solvent systems be resolved?

  • Methodology : Conduct a meta-analysis of published studies, controlling for variables like solvent polarity (e.g., dielectric constants of DMF vs. THF) and activation methods (e.g., carbodiimides vs. phosphonium salts). Replicate conflicting experiments under standardized conditions, using kinetic profiling (e.g., in situ FTIR) to isolate rate-determining steps. Apply ANOVA to assess statistical significance of observed discrepancies .

Q. What experimental designs are optimal for studying this compound’s role in peptide cyclization?

  • Methodology : Implement response surface methodology (RSM) to model interactions between cyclization agents (e.g., HATU/DIPEA), concentration, and temperature. Use central composite designs (CCD) to identify optimal conditions for macrocycle formation while minimizing epimerization. Validate via LC-MS and circular dichroism (CD) to confirm stereochemical integrity .

Q. Data Analysis & Validation

Q. How should researchers address low reproducibility in this compound coupling efficiencies?

  • Methodology : Perform robustness testing by varying critical parameters (e.g., equivalents of coupling reagent, reaction time) across multiple batches. Quantify variability using relative standard deviation (RSD). If RSD > 5%, refine protocols (e.g., pre-activate carboxylates) and include internal standards (e.g., Fmoc-glycine) for normalization .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity assays?

  • Methodology : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Calculate IC50_{50} values with 95% confidence intervals. Assess outliers via Grubbs’ test and validate with replicates. For multi-parametric toxicity, apply principal component analysis (PCA) to identify dominant toxicity pathways .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-5-6(10)12-4/h5H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUZOEOLWIHIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348468
Record name Boc-Glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31954-27-5
Record name Boc-Glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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